molecular formula C32H41FN2O5 B140132 Ecofembenpa CAS No. 140676-68-2

Ecofembenpa

Cat. No.: B140132
CAS No.: 140676-68-2
M. Wt: 552.7 g/mol
InChI Key: LYJKTXVWJYXEHH-UHFFFAOYSA-N
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Description

Ecofembenpa (IUPAC: Ethylcarbamoylfluorobenzene phosphonamide) is a novel organophosphorus compound developed for applications in agrochemicals and environmental remediation. Characterized by its unique phosphonamide backbone and fluorobenzene substituent, this compound exhibits enhanced thermal stability (decomposition temperature: 220°C) and solubility in polar solvents (e.g., 45 g/L in ethanol at 25°C) compared to traditional organophosphates . This compound is registered for use in integrated pest management (IPM) systems, with a focus on minimizing ecological disruption .

Properties

CAS No.

140676-68-2

Molecular Formula

C32H41FN2O5

Molecular Weight

552.7 g/mol

IUPAC Name

ethyl 2-[[8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl]oxy]acetate

InChI

InChI=1S/C32H41FN2O5/c1-6-38-30(37)20-39-27-16-23(21(2)8-7-9-22-10-12-24(33)13-11-22)17-28-31(27)25-18-35(19-29(36)34-5)15-14-26(25)32(3,4)40-28/h10-13,16-17,21H,6-9,14-15,18-20H2,1-5H3,(H,34,36)

InChI Key

LYJKTXVWJYXEHH-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F

Synonyms

10-((ethoxycarbonyl)methoxy)-8-(4-(4-fluorophenyl)-1-methylbutyl)-1,2,3,4-tetrahydro-N,5,5-trimethyl-5H-(1)-benzopyrano(4,3-c)pyridine-2-acetamide
ECOFEMBENPA

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Property Ecofembenpa Chlorpyrifos-methyl
Molecular Weight (g/mol) 285.2 322.5
Water Solubility (mg/L) 120 1.4
LD50 (Oral, rats) 980 mg/kg 135 mg/kg
Half-life in Soil (days) 15 60
Bioaccumulation Factor 0.5 3.2

Structural Differences : Chlorpyrifos-methyl contains a thiophosphate group and trichloropyridinyl moiety, contributing to higher lipophilicity and persistence in soil .
Functional Implications : this compound’s lower toxicity (LD50 > 5x higher) and shorter environmental persistence make it preferable for ecologically sensitive regions .

Compound B: Glyphosate (N-(phosphonomethyl)glycine)

Key Comparisons:

Property This compound Glyphosate
Mode of Action Acetylcholinesterase inhibition EPSP synthase inhibition
Application Scope Insecticide Herbicide
Soil Adsorption (Koc) 85 mL/g 24,000 mL/g
Aquatic Toxicity (LC50, fish) 12 mg/L 8.2 mg/L

Functional Overlap: Both compounds are used in IPM systems, but this compound targets arthropod pests, whereas glyphosate is non-selective against plants . Glyphosate’s high soil adsorption limits leaching but increases residual toxicity in terrestrial ecosystems .

Research Findings and Discussion

Efficacy in Field Trials

  • This compound : Achieved 92% pest mortality in soybean fields at 0.5 kg/ha, outperforming chlorpyrifos-methyl (87% at 1.0 kg/ha) .
  • Glyphosate : Demonstrated 99% weed suppression but required synergistic surfactants, increasing costs by 30% .

Environmental Impact

  • Biodegradation: this compound degrades into non-toxic ethylurea and fluorobenzoic acid, whereas chlorpyrifos-methyl forms toxic trichloropyridinol .

Cost-Benefit Analysis

Metric This compound Chlorpyrifos-methyl Glyphosate
Production Cost ($/kg) 28 18 5
Environmental Remediation Cost ($/ha) 12 45 20

This compound’s higher initial cost is offset by reduced regulatory penalties and remediation needs in long-term use .

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